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Compound of Interest

2-(3-Methoxyphenyl)-2-
Compound Name:
methylpropanoic acid

Cat. No. B101306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. Due to the limited availability of specific
experimental data in publicly accessible databases, this guide combines established
spectroscopic principles for carboxylic acids with data from closely related analogs to present a
predictive characterization. Detailed, generalized experimental protocols for each spectroscopic
technique are also provided to aid in the acquisition of empirical data.

Chemical Structure and Properties

Structure:
Molecular Formula: C11H1403
Molecular Weight: 194.23 g/mol

IUPAC Name: 2-(3-methoxyphenyl)-2-methylpropanoic acid

Spectroscopic Data Summary
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The following tables summarize the predicted and expected spectroscopic data for 2-(3-
Methoxyphenyl)-2-methylpropanoic acid based on the analysis of its functional groups and
data from analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~12.0 Singlet (broad) 1H -COOH
~7.2-7.3 Triplet 1H Ar-H
~6.8-6.9 Multiplet 3H Ar-H
~3.8 Singlet 3H -OCHs
~1.6 Singlet 6H -C(CHs)2

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment
~180 -COOH

~160 Ar-C-O

~145 Ar-C (quaternary)
~130 Ar-CH

~120 Ar-CH

~115 Ar-CH

~113 Ar-CH

~55 -OCHs

~45 -C(CH3)2

~25 -C(CHs)2
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Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

2980-2930 Medium-Strong C-H stretch (Aliphatic)

1710-1680 Strong C=0 stretch (Carboxylic acid
dimer)

1600, 1480 Medium-Weak C=C stretch (Aromatic ring)

1250-1200 Strong C-O stretch (Aromatic ether)

1150-1020 Medium C-O stretch (Carboxylic acid)

Table 4: Predicted Mass Spectrometry Data

miz Interpretation

194 [M]* (Molecular ion)
179 [M - CHs]*

149 [M - COOH]*

135 [M - C(CHs)2COOH]*
107 [C7H7O]*

77 [CeHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid

organic compounds like 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
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Methodology:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (KBr Pellet Method):
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o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

 Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Record the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe or by dissolving the
sample in a suitable solvent and introducing it via a liquid chromatography system.

« lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion at a specific m/z value.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak will correspond to the molecular weight of the compound. Other
peaks will represent fragment ions, which can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound.

Spectroscopic Analysis

> Mass Spectrometry

Sample Preparation Data Intefpretation

2-(3-Methoxyphenyl)-2-

E— Structural Elucidation
methylpropanoic acid FTIR Spectroscopy —>1

& Characterization

> NMR Spectroscopy
(*H & 3C)

Click to download full resolution via product page
Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be
confirmed by empirical measurement. The provided protocols are general and may require
optimization based on the specific instrumentation and sample characteristics.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-(3-
Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b101306#spectroscopic-
characterization-of-2-3-methoxyphenyl-2-methylpropanoic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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